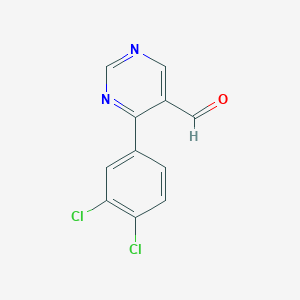
4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution (S_NAr) reactions are common, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkoxides, amines, and Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation of the aldehyde group forms carboxylic acids.
- Reduction of the aldehyde group forms alcohols.
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as a hinge binder in kinase inhibitors, forming hydrogen bonds with key amino acids in the active site of the enzyme . This interaction can modulate the activity of the enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione: Demonstrates antiviral properties.
Uniqueness: 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C11H6Cl2N2O |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-2-1-7(3-10(9)13)11-8(5-16)4-14-6-15-11/h1-6H |
Clé InChI |
BPIXYBLZIUHOJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=NC=C2C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


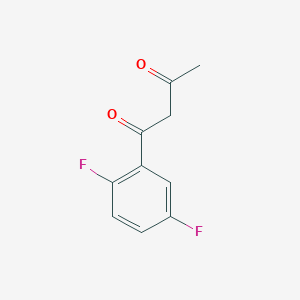

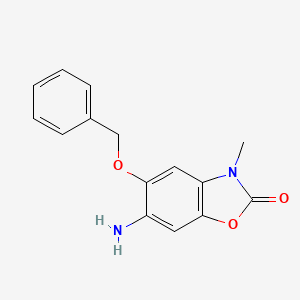
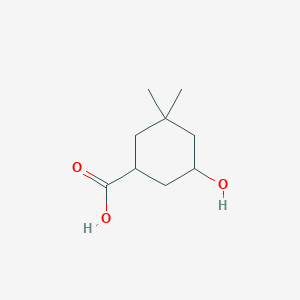
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

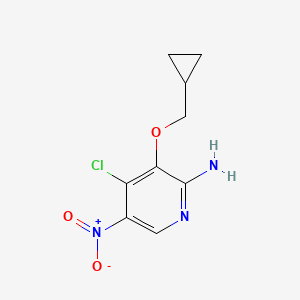
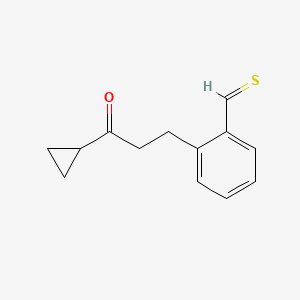
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
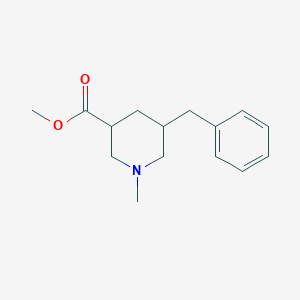
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
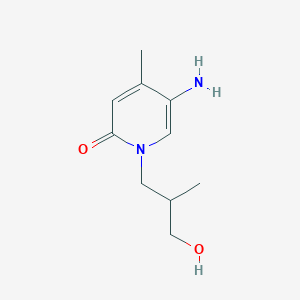
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
